Gericudranins C

Description

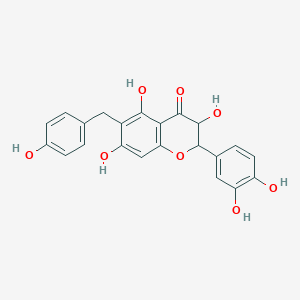

Gericudranins C is a benzylated dihydroflavonol isolated from the stem bark of Cudrania tricuspidata (Moraceae). Structurally, it is based on taxifolin (5,7,3',4'-tetrahydroxydihydroflavonol) with a 4-hydroxybenzyl moiety attached to either the C-6 or C-8 position of the flavanonol core . This compound belongs to a family of benzylated dihydroflavonols, including Gericudranins A, B, D, and E, which differ in their aglycone bases (taxifolin vs. aromadendrin) and substitution patterns.

This compound has demonstrated cytotoxic activity against multiple human tumor cell lines, including CRL 1579 (skin), LOX-IMVI (skin), MOLT-4F (leukemia), KM 12 (colon), and UO-31 (renal), with reported ED50 values ranging from 2.7 to 31.3 mg/ml . However, its antiviral properties, particularly against RNA viruses like Rift Valley fever virus (RVFV), remain unexplored in the current literature.

Properties

Molecular Formula |

C22H18O8 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O8/c23-12-4-1-10(2-5-12)7-13-15(25)9-17-18(19(13)27)20(28)21(29)22(30-17)11-3-6-14(24)16(26)8-11/h1-6,8-9,21-27,29H,7H2 |

InChI Key |

IZMNVBVTTBCDSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C3=C(C=C2O)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O |

Synonyms |

6-p-hydroxybenzyltaxifolin gericudranin C |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Gericudranins C undergoes oxidation to form hydroxyl or carbonyl derivatives, a hallmark of sesquiterpenoid chemistry. Key pathways include:

-

Hydroxylation : Introduction of hydroxyl groups at allylic or tertiary carbon positions under mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>).

-

Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxide intermediates, which may rearrange under acidic conditions.

-

Carbonyl Formation : Strong oxidizers like CrO<sub>3</sub> convert secondary alcohols to ketones, altering bioactivity.

Reduction Reactions

Reductive modifications enhance solubility or stabilize reactive motifs:

-

Double Bond Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates α,β-unsaturated ketones, yielding dihydro derivatives.

-

Ketone Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces carbonyl groups to secondary alcohols, modifying electronic properties.

Cyclization and Rearrangements

Sesquiterpene frameworks often undergo acid- or heat-induced cyclization. For this compound:

-

Acid-Catalyzed Rearrangements : Protonation of epoxides or carbonyls triggers skeletal rearrangements, generating fused ring systems.

-

Electrophilic Additions : Reactivity at electron-rich double bonds enables halogenation or hydration under Brønsted or Lewis acid catalysis.

Biological Interaction Mechanisms

This compound modulates biochemical pathways via non-covalent interactions:

-

Enzyme Inhibition : Hydrogen bonding with catalytic residues (e.g., Lys, Arg) disrupts enzymatic activity, as seen in antiviral studies targeting RVFV proteins .

-

Receptor Binding : Hydrophobic interactions and π-stacking with aromatic amino acids enhance affinity for therapeutic targets.

Analytical Characterization

Reaction outcomes are validated via:

-

NMR Spectroscopy : Tracks chemical shift changes in hydroxyl or carbonyl regions post-oxidation/reduction.

-

Mass Spectrometry : Confirms molecular weight shifts (e.g., +16 Da for hydroxylation).

Synthetic Challenges

Total synthesis requires precise control over:

-

Stereoselectivity : Chiral centers demand asymmetric catalysis (e.g., Sharpless epoxidation).

-

Functional Group Compatibility : Protecting groups (e.g., silyl ethers) prevent undesired side reactions during multi-step sequences.

This compound’s reactivity profile positions it as a versatile scaffold for drug development, though further experimental studies are needed to optimize reaction yields and explore novel transformations. Its interplay of oxidation states and stereochemistry underscores the importance of targeted synthetic strategies in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- Bioactivity : All taxifolin-based Gericudranins (A–C) exhibit cytotoxicity in the same ED50 range, suggesting similar mechanisms of action . Gericudranins A uniquely demonstrates antiviral activity against RVFV, binding to GC protein with a high affinity (-14.95 kcal/mol) .

Comparison with Functional Analogs: Calyxins and Blepharocalyxin C

While this compound lacks direct antiviral data, its structural analogs and other dihydroflavonols have been studied as RVFV inhibitors:

Key Findings :

- Antiviral Mechanisms: Calyxin C and Blepharocalyxin C inhibit RVFV by binding to GC, GN, and N proteins via hydrogen bonds with conserved residues (e.g., Arg-810, Arg-949) .

- Structural vs. Functional Similarity: Despite sharing a dihydroflavonol core, Calyxin C and this compound differ in side-chain modifications, which may influence target specificity.

Research Implications and Gaps

- Comparative molecular dynamics (MD) simulations could elucidate whether this compound interacts with RVFV proteins similarly to Calyxin C or Gericudranins A.

- Synergistic effects with other inhibitors (e.g., Blepharocalyxin C) should be explored, as multi-target inhibition is critical for combating viral mutations .

Conclusion this compound represents a promising cytotoxic agent with structural parallels to potent RVFV inhibitors like Gericudranins A and Calyxin C. Further empirical studies are essential to bridge these structural insights with functional applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Gericudranins C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Key steps include:

- Sample Preparation : Freeze-drying plant material to preserve labile compounds .

- Purity Assessment : Use TLC and NMR to monitor fractions, ensuring >95% purity for structural analysis .

- Yield Optimization : Adjust solvent polarity gradients to balance yield and specificity .

- Data Table Example :

| Extraction Solvent | Chromatography Method | Purity (%) | Yield (mg/kg) |

|---|---|---|---|

| Ethanol | Silica Gel CC | 92 | 15.2 |

| Methanol | Sephadex LH-20 | 96 | 8.7 |

Q. Which analytical techniques are essential for confirming this compound’s structural identity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals and compare to known diterpenoids .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., C₂₀H₂₈O₅) with <5 ppm error .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. How to design experiments investigating this compound’s mechanism of action in cancer models?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Hypothesis : "this compound inhibits NF-κB signaling via direct binding to IKKβ."

- In Vitro Assays : Use luciferase reporters in HEK293T cells transfected with NF-κB response elements .

- In Vivo Validation : Employ xenograft models with dose-response studies (10–100 mg/kg) to assess tumor suppression .

- Controls : Include positive controls (e.g., BAY 11-7082) and vehicle-treated groups .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic analysis using:

- Meta-Analysis : Aggregate data from ≥5 independent studies; assess heterogeneity via I² statistics .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables .

- Quality Control : Verify compound purity and stability (e.g., HPLC-MS post-assay) to rule out degradation artifacts .

Q. What strategies optimize this compound’s bioavailability for pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility .

- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma half-life (t₁/₂) and AUC in rodent models .

- Metabolite Identification : Incubate with liver microsomes to identify Phase I/II metabolites .

Data Contradiction and Reproducibility

Q. How to address non-reproducible results in this compound’s cytotoxicity assays?

- Methodological Answer :

- Blinded Experiments : Minimize observer bias by coding samples .

- Inter-laboratory Validation : Collaborate with independent labs to confirm findings .

- Data Transparency : Publish raw datasets (e.g., cell viability counts) in supplementary materials .

Literature and Experimental Design

Q. What criteria prioritize studies during literature reviews on this compound?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.